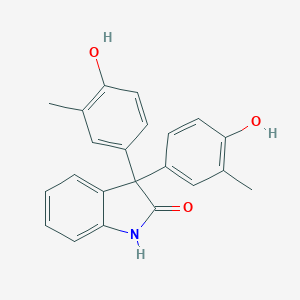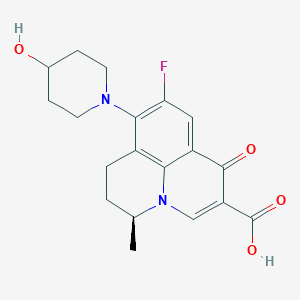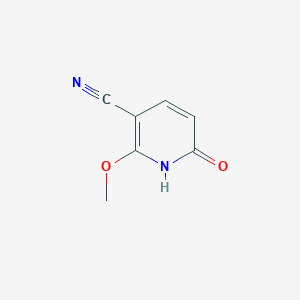
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazolopyridine derivative that has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one involves its binding to the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway, which is involved in reward, motivation, and addiction. By binding to this receptor, the compound modulates the release of dopamine, which leads to its pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one are primarily mediated by its binding to the dopamine D3 receptor. This binding leads to the modulation of dopamine release, which affects various physiological processes such as reward, motivation, and addiction. The compound has also been found to exhibit antipsychotic, antidepressant, and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one in lab experiments include its potent and selective binding to the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. However, the limitations of using this compound include its complex synthesis method and limited availability.
Direcciones Futuras
There are several future directions for the research on 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one. Some of these include:
1. Investigation of the compound's potential as a treatment for substance abuse disorders.
2. Development of novel analogs with improved pharmacological properties.
3. Study of the compound's effects on other neurotransmitter systems.
4. Investigation of the compound's potential as a treatment for other neurological and psychiatric disorders.
5. Study of the compound's pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its pharmacological properties, including its potent and selective binding to the dopamine D3 receptor. The compound has also been investigated for its antipsychotic, antidepressant, and anxiolytic effects. There are several future directions for the research on this compound, including its potential as a treatment for substance abuse disorders and other neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one involves the reaction of 2-(4-(2-Quinolyl)piperazin-1-yl)ethan-1-ol with 4-azido-1H-pyridin-2-one in the presence of a copper catalyst. This reaction leads to the formation of the desired compound with a yield of around 70%.
Aplicaciones Científicas De Investigación
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one has been extensively studied for its pharmacological properties. It has been found to exhibit potent and selective binding to the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. This compound has also been investigated for its antipsychotic, antidepressant, and anxiolytic effects.
Propiedades
Número CAS |
139477-46-6 |
|---|---|
Nombre del producto |
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one |
Fórmula molecular |
C22H24N6O |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-[3-(4-quinolin-2-ylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C22H24N6O/c29-22-27-12-4-3-8-21(27)24-28(22)13-5-11-25-14-16-26(17-15-25)20-10-9-18-6-1-2-7-19(18)23-20/h1-4,6-10,12H,5,11,13-17H2 |
Clave InChI |
SPTHERJMPORMKM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=NC5=CC=CC=C5C=C4 |
SMILES canónico |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=NC5=CC=CC=C5C=C4 |
Otros números CAS |
139477-46-6 |
Sinónimos |
2-(3-(4-(2-quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one QPPTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)










